molecular formula C18H20O3 B14346255 Benzyl 3-(benzyloxy)-2-methylpropanoate CAS No. 91796-44-0

Benzyl 3-(benzyloxy)-2-methylpropanoate

Cat. No.: B14346255
CAS No.: 91796-44-0
M. Wt: 284.3 g/mol
InChI Key: ZIJHOWSXHACNQI-UHFFFAOYSA-N
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Description

Benzyl 3-(benzyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-(benzyloxy)-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(benzyloxy)-2-methylpropanoate typically involves the esterification of 3-(benzyloxy)-2-methylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(benzyloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl 3-(benzyloxy)-2-methylpropanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(benzyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzyloxy)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in biological systems where esters are used as prodrugs to improve the bioavailability of active compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester functionality but with an acetate group instead of a 3-(benzyloxy)-2-methylpropanoate moiety.

    Benzyl benzoate: Contains a benzoate group instead of the 3-(benzyloxy)-2-methylpropanoate group.

    Benzyl alcohol: Lacks the ester functionality, consisting only of a benzyl group attached to a hydroxyl group.

Uniqueness

Benzyl 3-(benzyloxy)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential applications. The presence of both benzyl and benzyloxy groups provides opportunities for diverse chemical transformations and functionalization.

Properties

CAS No.

91796-44-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzyl 2-methyl-3-phenylmethoxypropanoate

InChI

InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3

InChI Key

ZIJHOWSXHACNQI-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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